molecular formula C9H6IN3O2 B11805217 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole

4-Iodo-3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B11805217
M. Wt: 315.07 g/mol
InChI Key: WEURNUWKXFKOFC-UHFFFAOYSA-N
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Description

4-Iodo-3-(4-nitrophenyl)-1H-pyrazole: is a heterocyclic compound characterized by the presence of iodine and nitro groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 3-(4-nitrophenyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized products.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Reduction: 4-Amino-3-(4-nitrophenyl)-1H-pyrazole.

    Oxidation: Various oxidized pyrazole derivatives.

Scientific Research Applications

Chemistry: 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole is used as a building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and other biochemical processes. Its unique structure allows it to interact with specific biological targets, providing insights into their function.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 4-Iodo-3-(4-nitrophenyl)-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine and nitro groups can influence its binding affinity and specificity, making it a valuable tool for studying biological pathways.

Comparison with Similar Compounds

    4-Iodo-3-(4-nitrophenyl)-1H-pyrazole: Similar in structure but with different substituents.

    This compound: Another heterocyclic compound with similar functional groups.

Uniqueness: this compound is unique due to the specific combination of iodine and nitro groups attached to the pyrazole ring. This combination imparts distinct chemical properties, making it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C9H6IN3O2

Molecular Weight

315.07 g/mol

IUPAC Name

4-iodo-5-(4-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C9H6IN3O2/c10-8-5-11-12-9(8)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12)

InChI Key

WEURNUWKXFKOFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)I)[N+](=O)[O-]

Origin of Product

United States

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